
3-(4-Methylphenyl)phenol
Übersicht
Beschreibung
3-(4-Methylphenyl)phenol, also known as Thymol, is a natural monoterpene phenol that is commonly found in thyme, oregano, and other plants. It has been used for centuries as a medicinal and antiseptic agent due to its strong antibacterial, antifungal, and antiviral properties. In recent years, Thymol has gained attention in the scientific community for its potential applications in various fields, including medicine, agriculture, and food preservation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Novel Compounds
Schiff Bases : Novel ON donor Schiff bases incorporating 3-(4-Methylphenyl)phenol derivatives exhibit biological and electrochemical properties. Such bases showed protective activities against DNA damage and presented promising results in brine shrimp cytotoxicity assays (Shabbir et al., 2016).
Polyphenols : The synthesis of new types of polyphenols using derivatives of this compound has been explored. These have potential applications in solar-cell technologies due to their low band gap and high thermal stability (Demir, 2012).
Antioxidant Applications : The study of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a derivative of this compound, highlights its role as an antioxidant in various applications (Huo Xiao-jian, 2010).
Biological Activities and Applications
Antimicrobial and Antidiabetic Activities : Derivatives of this compound have shown significant antimicrobial and antidiabetic activities. These compounds demonstrated broad-spectrum activities against various bacterial strains and substantial inhibition of amylase and glucosidase (Rafique et al., 2022).
Anticancer Properties : Certain Schiff bases derived from this compound have been synthesized and characterized for their potential anticancer activities. These compounds bind to DNA through electrostatic interactions and have shown cytotoxicity against cancer cell lines (Uddin et al., 2020).
Environmental and Chemical Applications
Phenolic Xenoestrogens : The presence of phenolic compounds, including derivatives of this compound, in aquatic environments has been monitored, indicating their widespread use and potential environmental impact (Bolz et al., 2000).
Catalysis Applications : Research on this compound derivatives has also extended to the field of catalysis, particularly in the methylation of phenol. Studies on Cu–Co synergism in catalysts containing these derivatives have provided insights into their efficiency and selectivity in chemical reactions (Mathew et al., 2002).
Wirkmechanismus
Target of Action
Phenolic compounds, which 3-(4-methylphenyl)phenol is a part of, are known to be very reactive towards electrophilic aromatic substitution . This suggests that the compound may interact with various biological targets that have aromatic structures.
Mode of Action
Phenols are strongly activating, often leading to electrophilic addition . This suggests that this compound may interact with its targets through electrophilic aromatic substitution, leading to changes in the target molecules .
Biochemical Pathways
Phenolic compounds are known to be biosynthetically formed via the shikimic acid pathway or the malonate/acetate pathway . Therefore, it is possible that this compound may affect these pathways or others related to them.
Pharmacokinetics
It is known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This could potentially influence the compound’s bioavailability.
Result of Action
Phenolic compounds are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, it is possible that this compound may have similar effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRCYQZPZNDJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435604 | |
| Record name | 4'-methylbiphenyl-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486455-30-5 | |
| Record name | 4′-Methyl[1,1′-biphenyl]-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486455-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-methylbiphenyl-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


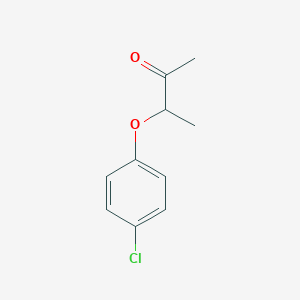
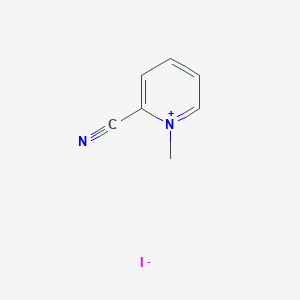


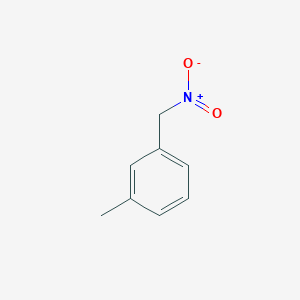
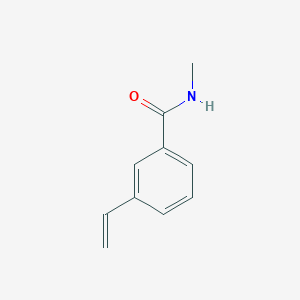

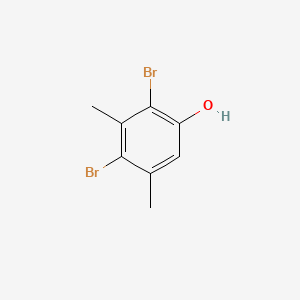
![cis-6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B3031483.png)



